2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt
Description
Chemical Identity: This polymer, also known as Poly(4-styrenesulfonic acid-co-maleic acid) sodium salt (CAS 68037-40-1), is a copolymer synthesized from ethenylbenzene (styrene), 2,5-furandione (maleic anhydride), and sulfonic acid groups, neutralized as a sodium salt . Its structure combines hydrophobic styrene units with hydrophilic sulfonate and carboxylate groups, making it water-soluble and ionically active.
Properties
CAS No. |
68037-40-1 |
|---|---|
Molecular Formula |
C12H10NaO3+ |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
sodium;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1 |
InChI Key |
AGYUYWQDVRLUBV-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Canonical SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Other CAS No. |
68037-40-1 |
Origin of Product |
United States |
Preparation Methods
Copolymerization of Ethenylbenzene and 2,5-Furandione
The initial step in the synthesis involves the copolymerization of ethenylbenzene (styrene) with 2,5-furandione (maleic anhydride). This copolymerization is typically performed via radical polymerization under controlled conditions:
- Monomers: Ethenylbenzene (styrene) and 2,5-furandione (maleic anhydride)
- Polymerization Method: Radical polymerization
- Catalysts/Initiators: Common radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN)
- Reaction Conditions: Elevated temperatures (generally 60–90 °C), inert atmosphere (nitrogen or argon) to prevent premature termination
- Solvent: Often carried out in organic solvents like toluene or bulk polymerization depending on scale
This step yields a copolymer backbone consisting of alternating styrene and maleic anhydride units, which is the precursor for subsequent sulfonation.
Sulfonation of the Copolymer
The copolymer obtained from the first step undergoes sulfonation to introduce sulfonic acid groups (-SO3H) onto the aromatic rings of the styrene units. This step is critical for imparting ionic properties and enhancing solubility:
- Sulfonating Agent: Concentrated sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H)
- Reaction Conditions:
- Temperature: Typically 40–80 °C
- Time: Several hours, optimized to control degree of sulfonation
- Mechanism: Electrophilic aromatic substitution where the sulfonic acid group replaces a hydrogen atom on the benzene ring of the polymer chain
This process produces a sulfonated polymer with acidic sulfonic groups attached to the aromatic rings.
Neutralization to Sodium Salt
After sulfonation, the acidic sulfonic groups are neutralized with sodium hydroxide (NaOH) to convert them into their sodium salt form, which enhances water solubility and stability:
- Neutralizing Agent: Sodium hydroxide (NaOH) solution
- Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures
- Outcome: Formation of sulfonate sodium salt groups (-SO3Na) on the polymer chain
This neutralization step completes the synthesis, yielding the final product: 2,5-furandione, polymer with ethenylbenzene, sulfonated, sodium salt.
Industrial Production Considerations
In industrial-scale production, the process is optimized for efficiency and product consistency:
| Step | Description | Typical Conditions |
|---|---|---|
| Polymerization | Large-scale reactors polymerize styrene and maleic anhydride | 70–90 °C, radical initiators, inert atmosphere |
| Sulfonation | Sulfonation in batch reactors using concentrated H2SO4 | 50–80 °C, controlled reaction time |
| Neutralization | Neutralization with NaOH in aqueous medium | Room temperature to 50 °C |
| Purification | Washing and drying to remove residual acids and salts | Water washing, filtration, drying |
Automation and process control ensure consistent molecular weight and degree of sulfonation, critical for performance in applications such as ion exchange resins and water treatment.
Summary Table of Preparation Steps
| Preparation Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Copolymerization | Ethenylbenzene + 2,5-furandione, radical initiator, 60–90 °C | Formation of styrene-maleic anhydride copolymer |
| Sulfonation | Concentrated H2SO4, 40–80 °C | Introduction of sulfonic acid groups (-SO3H) on aromatic rings |
| Neutralization | NaOH aqueous solution, room temp | Conversion of sulfonic acid groups to sodium salt (-SO3Na) |
| Purification | Water washing, filtration, drying | Removal of impurities and residual reagents |
Research Findings on Reaction Conditions and Optimization
- Polymerization Efficiency: Radical polymerization of styrene and maleic anhydride is favored due to the alternating copolymer formation, which is thermodynamically stable and yields polymers with controlled molecular weights.
- Sulfonation Control: Degree of sulfonation is critical; excessive sulfonation can lead to polymer degradation or crosslinking, while insufficient sulfonation reduces ionic character. Optimal sulfonation is achieved by controlling acid concentration, temperature, and reaction time.
- Neutralization Impact: Complete neutralization ensures maximum solubility and ionic conductivity, important for applications in ion exchange and catalysis.
- Industrial Scale: Continuous monitoring of reaction parameters ensures reproducibility and product quality, with inline pH and viscosity measurements during neutralization and sulfonation steps.
Chemical Reactions Summary
$$
\text{n Styrene} + \text{n Maleic Anhydride} \xrightarrow[\text{Initiator}]{\text{Heat}} \text{Styrene-Maleic Anhydride Copolymer}
$$
$$
\text{Copolymer} + \text{H}2\text{SO}4 \rightarrow \text{Sulfonated Copolymer} (-SO_3H)
$$
$$
\text{Sulfonated Copolymer} + \text{NaOH} \rightarrow \text{Sulfonated Copolymer Sodium Salt} (-SO3Na) + \text{H}2\text{O}
$$
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: : The sulfonated polymer can be oxidized to form sulfonic acids or their derivatives.
Reduction: : Reduction reactions can be used to convert sulfonic acid groups to sulfides.
Substitution: : Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromic acid. The reactions are typically carried out under acidic or neutral conditions.
Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used. These reactions are often performed under inert atmospheres.
Substitution: : Electrophilic aromatic substitution reactions are common, using reagents like nitric acid, halogens, and alkyl halides.
Major Products Formed
Oxidation: : Sulfonic acids, sulfonyl chlorides, and sulfates.
Reduction: : Sulfides and thioethers.
Substitution: : Nitro derivatives, halogenated compounds, and alkylated products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₀NaO₃S
- Molecular Weight : 225.19 g/mol
- IUPAC Name : Sodium; furan-2,5-dione; styrene
- Structure : The polymer consists of a polystyrene backbone with sulfonic acid functionalities that enhance its solubility and ionic character.
Water Treatment
The sulfonated nature of this polymer allows it to interact effectively with various ions and pollutants in aqueous environments. Its ionic properties make it a suitable candidate for use in water treatment processes, where it can act as a dispersant or flocculant.
- Case Study : Research indicates that this polymer can enhance the adsorption capacity of pollutants in water treatment applications by utilizing its strong electrostatic interactions with positively charged species.
Printing Industry
In the printing industry, this compound is utilized as an anti-set-off agent to prevent ink from smudging during the printing process. Its ability to reduce friction between printed surfaces contributes to improved print quality.
- Application Insight : The incorporation of this polymer in inks has been shown to enhance drying times and reduce the occurrence of smudging.
Catalysis in Organic Synthesis
The compound serves as a catalyst or reagent in various organic synthesis reactions due to its functional groups that can facilitate chemical transformations.
- Mechanism of Action : The sulfonate groups can act as acidic sites, enabling the polymer to catalyze reactions in aqueous media, such as esterification or transesterification reactions.
Rare Earth Element Recovery
Recent studies have demonstrated the efficacy of this polymer in recovering rare earth elements (REEs) from acidic extracts of mining materials. Its chelating properties allow it to bind REEs effectively, improving extraction yields compared to traditional methods.
Mechanism of Action
The mechanism by which 2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt exerts its effects involves its interaction with molecular targets and pathways. The sulfonate groups in the polymer can bind to metal ions, facilitating ion exchange processes. Additionally, the polymer can interact with biological molecules, affecting cellular functions and pathways.
Comparison with Similar Compounds
Properties :
- Physical State : Typically supplied as an aqueous solution or powder.
- Density : 0.94 g/mL at 25°C .
- Boiling Point : 145.2°C at 760 mmHg .
- Flash Point : 31.1°C, indicating moderate flammability .
Comparison with Similar Compounds
Maleic Anhydride-Styrene Copolymers with Varied Counterions
Maleic Anhydride-Acrylic Acid Copolymers
Sulfonated Styrene-Ethylene Oxide Copolymers
Chelating Polymers for Rare Earth Recovery
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical Properties
| Property | 68037-40-1 | 26022-09-3 | 52255-49-9 | 25167-67-3 |
|---|---|---|---|---|
| Density (g/mL) | 0.94 | ~1.1 | 1.2 | 0.89 |
| Boiling Point (°C) | 145.2 | Decomposes at 100 | >200 | 202 |
| Water Solubility | High | Moderate | Very High | Low (hydrophobic) |
Research Findings
- Ionic Strength Impact : Sodium salts (e.g., 68037-40-1) outperform ammonium variants in high-salinity environments due to stronger ion-dipole interactions .
- Thermal Stability : Styrene-based copolymers exhibit higher thermal resistance (~150°C) compared to purely aliphatic chains (e.g., 1-octadecene) .
Biological Activity
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt (CAS No. 68037-40-1) is a synthetic polymer notable for its unique chemical structure and biological activity. This compound is formed through the copolymerization of 2,5-furandione and ethenylbenzene (styrene), followed by sulfonation and neutralization with sodium hydroxide. The sulfonate groups enhance its solubility in water and confer ionic properties that are crucial for its biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 225.19 g/mol. Its structure includes a polystyrene backbone integrated with furan rings and sulfonate functionalities, which contribute to its diverse applications in chemistry, biology, and industry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀NaO₃⁺ |
| Molecular Weight | 225.19 g/mol |
| IUPAC Name | Sodium;furan-2,5-dione;styrene |
| CAS Number | 68037-40-1 |
Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological molecules and ions. Its sulfonate groups facilitate strong electrostatic interactions with positively charged species, enhancing its utility in several applications.
- Ion Exchange : The sulfonate groups can bind to metal ions, allowing the polymer to function effectively in ion exchange processes. This property is particularly beneficial in water treatment applications where the polymer can adsorb pollutants.
- Dispersant Properties : Due to its negative charges, the compound can act as a dispersant in suspensions or emulsions, promoting stability in various formulations.
- Catalytic Activity : The acidic sites provided by the sulfonate groups may enable the polymer to act as a catalyst for specific reactions in aqueous media.
Rare Earth Element Recovery
A significant application of this polymer has been documented in the recovery of rare earth elements (REEs) from acidic extracts of phosphate mining materials. A study demonstrated that using 1-octadecene combined with this polymer resulted in a 100% recovery rate of REEs from various phosphate sources at low pH conditions. This showcases the polymer's effectiveness as a chelating agent in complex extraction processes .
Water Treatment Applications
Research has indicated that the polymer's interactions with charged pollutants enhance its adsorption capacity in water treatment systems. The presence of sulfonate groups allows for effective removal of contaminants from water sources, making it a valuable tool in environmental remediation efforts.
Comparative Analysis
The following table compares 2,5-furandione-based polymers with other similar compounds regarding their structural characteristics and unique features:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| 2,5-Furandione Polymer | Contains furan ring and sulfonate groups | Enhanced solubility due to furan component |
| Polystyrenesulfonic Acid | Sulfonated polystyrene | Widely used but lacks furan functionality |
| Polyacrylic Acid | Acrylic backbone with carboxylic groups | Different ionic properties compared to furan |
| Polyvinylsulfonic Acid | Vinyl backbone with sulfonate groups | Distinct mechanical properties |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and optimizing the copolymer structure of 2,5-furandione (maleic anhydride) with ethenylbenzene (styrene) and sulfonating it to achieve a sodium salt form?
- Methodological Answer : The copolymer is synthesized via free-radical polymerization of maleic anhydride and styrene, followed by sulfonation and neutralization. Key parameters include:
- Molar ratio optimization : A 1:1 styrene-to-maleic anhydride ratio is common to balance hydrophobicity and ion-exchange capacity .
- Sulfonation : Post-polymerization sulfonation using chlorosulfonic acid or sulfur trioxide, with reaction time and temperature (e.g., 60–80°C) critical for controlling sulfonation degree .
- Neutralization : Sodium hydroxide is used to convert sulfonic acid groups to sodium salts. Excess base must be removed via dialysis to avoid residual alkalinity .
Q. How can FTIR and NMR spectroscopy be employed to confirm the copolymer’s structure and sulfonation efficiency?
- Methodological Answer :
- FTIR : Characteristic peaks include:
- 1720–1780 cm⁻¹ (C=O stretching from maleic anhydride) .
- 1030–1180 cm⁻¹ (S=O symmetric/asymmetric stretching from sulfonate groups) .
- ¹H NMR : Signals at δ 6.5–7.5 ppm (aromatic protons from styrene) and δ 3.5–4.5 ppm (protons near sulfonate groups) confirm copolymerization and sulfonation .
Q. What experimental protocols are used to measure proton conductivity, and how does sulfonation degree influence this property?
- Methodological Answer :
- Impedance spectroscopy (frequency range: 1 Hz–1 MHz) is used to measure proton conductivity in hydrated membranes.
- Sulfonation degree : Higher sulfonation increases ion-exchange capacity (IEC), enhancing conductivity. For example, IEC values >1.5 meq/g correlate with conductivity >0.1 S/cm at 25°C, comparable to Nafion 117 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on thermal stability and hydrolytic degradation of this copolymer?
- Methodological Answer : Discrepancies arise from:
- Sulfonation heterogeneity : Use TGA-DSC to compare degradation onset temperatures. Unsulfonated regions degrade at ~250°C, while sulfonated domains stabilize up to 300°C .
- Hydrolytic stability : Accelerated aging tests (e.g., 80°C in water for 24–72 hours) with post-test FTIR/GPC analysis detect chain scission or sulfonate leaching .
Q. What advanced characterization techniques (e.g., SAXS, TEM) are suitable for probing the nanophase-separated morphology of this copolymer?
- Methodological Answer :
- SAXS : Identifies ionic clusters (5–30 nm domains) via scattering peaks at q ≈ 0.1–0.3 Å⁻¹. Cluster size correlates with water uptake and conductivity .
- TEM with staining : Uranyl acetate selectively stains sulfonate-rich regions, revealing interconnected ionic channels .
Q. How does this copolymer’s performance in proton exchange membranes (PEMs) compare to Nafion, and what modifications improve its methanol crossover resistance?
- Methodological Answer :
- Advantages : Higher hydrophilicity at equivalent IEC improves hydration but may reduce mechanical strength.
- Methanol crossover : Blend with hydrophobic polymers (e.g., PVDF) or incorporate silica nanoparticles to reduce permeability. Methanol diffusion coefficients <10⁻⁷ cm²/s are achievable vs. Nafion’s ~10⁻⁶ cm²/s .
Safety and Regulatory Compliance
Q. What toxicity and ecotoxicity assessments are required for lab-scale handling of this copolymer?
- Methodological Answer :
- Acute toxicity : Follow OECD guidelines for oral (LD50 >2000 mg/kg in rats) and aquatic toxicity (e.g., Daphnia magna EC50 >120 mg/L) .
- Environmental persistence : Conduct OECD 301 biodegradation tests; sulfonated copolymers often show <10% degradation in 28 days, requiring disposal as non-biodegradable waste .
Q. What TSCA compliance steps are necessary for developing new research applications of this copolymer?
- Methodological Answer :
- PMN submission : File a Premanufacture Notice (PMN) under 40 CFR 720 if scaling up synthesis. Include data on hydrolysis products (e.g., maleic acid) and occupational exposure limits .
- Significant New Use Rules (SNURs) : Monitor 40 CFR 721 for restrictions on industrial applications (e.g., coatings, adhesives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
